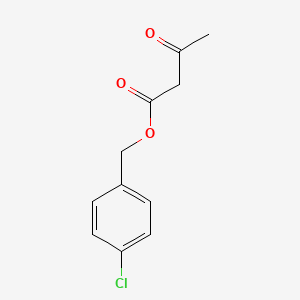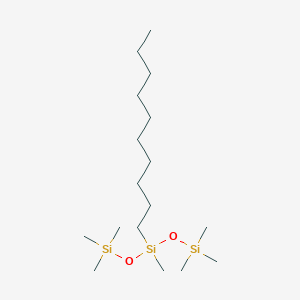
Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl-: is a siloxane compound with the molecular formula C17H42O2Si3 . It is a member of the trisiloxane family, characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is known for its unique properties, including its ability to act as a surfactant and its applications in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, usually in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions often involve the replacement of organic groups attached to the silicon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Substitution reactions typically require the presence of strong nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Silanols and siloxane oligomers.
Reduction: Silanes.
Substitution: Various substituted siloxanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is used as a surfactant and emulsifier. Its ability to reduce surface tension makes it valuable in the formulation of various chemical products .
Biology: In biological research, this compound is utilized in the development of drug delivery systems. Its unique properties allow for the encapsulation and controlled release of therapeutic agents .
Medicine: In medicine, trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is explored for its potential in enhancing the bioavailability of drugs. Its surfactant properties aid in the solubilization of hydrophobic drugs, improving their absorption in the body .
Industry: Industrially, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to improve the spreadability and adhesion of these products makes it a valuable additive .
Mécanisme D'action
The mechanism of action of trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between two phases, such as oil and water. This alignment disrupts the cohesive forces between molecules, leading to improved wetting and spreading properties .
Molecular Targets and Pathways: The molecular targets of this compound include hydrophobic surfaces and interfaces. The pathways involved in its action are primarily physical, involving the reduction of surface tension and the stabilization of emulsions .
Comparaison Avec Des Composés Similaires
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- Methyltris(trimethylsiloxy)silane
- 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
Comparison: Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is unique due to its specific decyl group, which imparts distinct hydrophobic properties compared to other similar compounds. This uniqueness enhances its performance as a surfactant and emulsifier, making it more effective in applications requiring strong wetting and spreading capabilities .
Propriétés
Numéro CAS |
54253-66-6 |
|---|---|
Formule moléculaire |
C17H42O2Si3 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
decyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C17H42O2Si3/c1-9-10-11-12-13-14-15-16-17-22(8,18-20(2,3)4)19-21(5,6)7/h9-17H2,1-8H3 |
Clé InChI |
FPOVKGPXVUBNIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
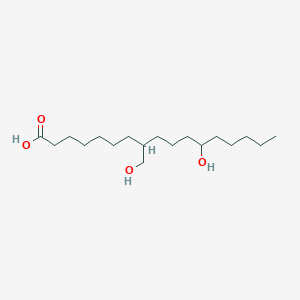
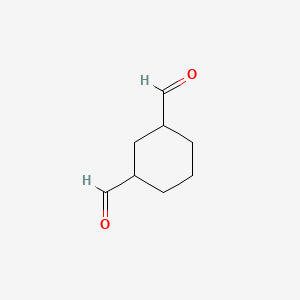

![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
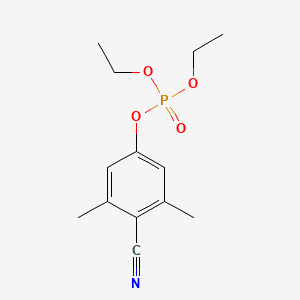

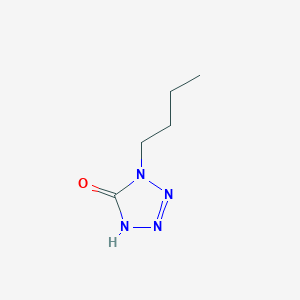
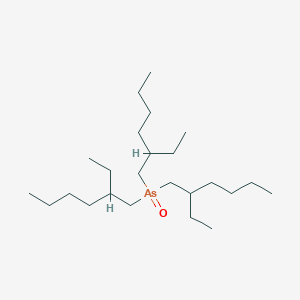
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
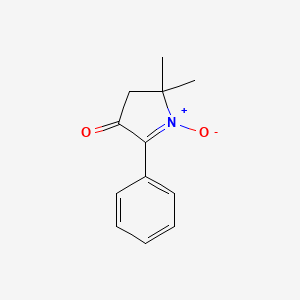
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
